![molecular formula C18H21ClN4O B2879501 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide CAS No. 1797330-90-5](/img/structure/B2879501.png)
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a piperidinyl group, and a pyrimidinyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multiple steps. One common method starts with the preparation of the chlorophenyl acetamide intermediate. This intermediate is then reacted with a piperidinyl pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed in anhydrous solvents like tetrahydrofuran or diethyl ether, under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-(azepan-1-yl)pyrimidin-4-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide exhibits unique properties due to the presence of the piperidinyl group. This group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially enhancing its efficacy and selectivity in biological systems.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-6-4-14(5-7-15)12-17(24)21-13-16-8-9-20-18(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICKIZGKEVYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

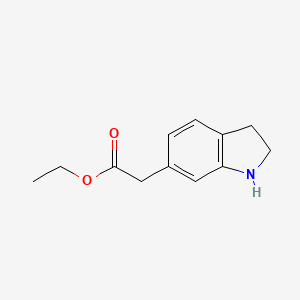
![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)
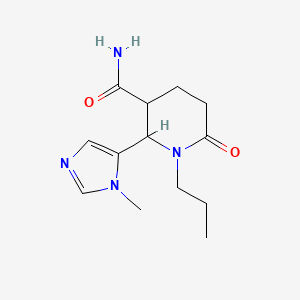
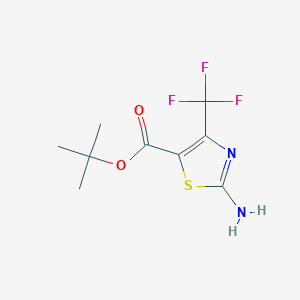
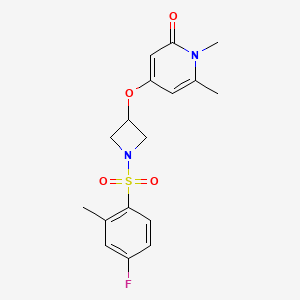
![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)
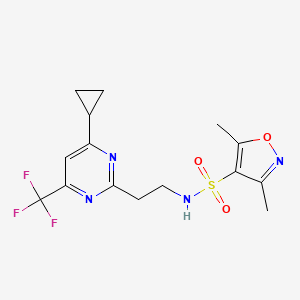
![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
![4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline](/img/structure/B2879435.png)
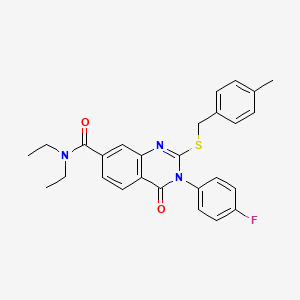
![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)

